![molecular formula C21H16O3 B5696970 3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5696970.png)
3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one, also known as BMBC, is a synthetic compound that belongs to the class of flavonoids. It has gained interest in recent years due to its potential therapeutic properties and its ability to modulate various biological pathways. In
科学的研究の応用
3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one has been shown to inhibit the growth of cancer cells by inducing apoptosis, suppressing angiogenesis, and modulating various signaling pathways. In inflammation research, 3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key regulator of inflammation. In neurodegenerative disorder research, 3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one has been shown to protect neurons from oxidative stress and prevent the accumulation of amyloid-beta, a hallmark of Alzheimer's disease.
作用機序
The mechanism of action of 3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one is not fully understood, but it is believed to involve the modulation of various biological pathways. 3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense and detoxification. 3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In addition, 3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one has been shown to modulate the expression of various genes involved in apoptosis, cell cycle regulation, and inflammation.
Biochemical and Physiological Effects:
3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one has been shown to induce apoptosis, inhibit angiogenesis, and modulate various signaling pathways. In inflammation research, 3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorder research, 3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one has been shown to protect neurons from oxidative stress and prevent the accumulation of amyloid-beta.
実験室実験の利点と制限
3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and ability to modulate various biological pathways. However, 3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
将来の方向性
There are several future directions for 3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one research. One direction is to explore the potential of 3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize the synthesis method of 3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one to improve its yield and purity. Additionally, future research could focus on elucidating the mechanism of action of 3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one and identifying its molecular targets. Finally, future research could explore the potential of 3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one as a lead compound for the development of novel therapeutic agents.
合成法
The synthesis of 3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one involves the condensation of 4-methylbenzyl alcohol and 6H-benzo[c]chromen-6-one in the presence of a strong acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of 3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one. The yield of 3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and concentration of the reagents.
特性
IUPAC Name |
3-[(4-methylphenyl)methoxy]benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O3/c1-14-6-8-15(9-7-14)13-23-16-10-11-18-17-4-2-3-5-19(17)21(22)24-20(18)12-16/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIOQCHTPDFSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Methylbenzyl)oxy)-6H-benzo(C)chromen-6-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole](/img/structure/B5696896.png)
![2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5696900.png)
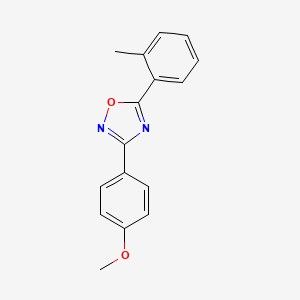
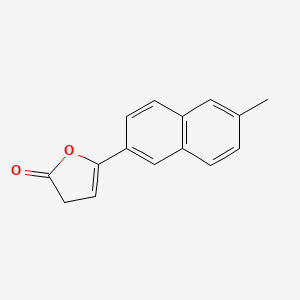
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5696927.png)

![4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5696939.png)
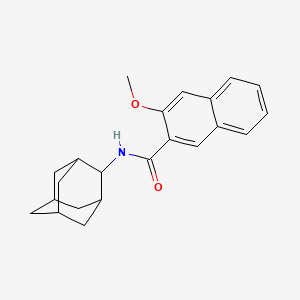
![N-[3-(aminocarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B5696947.png)
![N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide](/img/structure/B5696948.png)
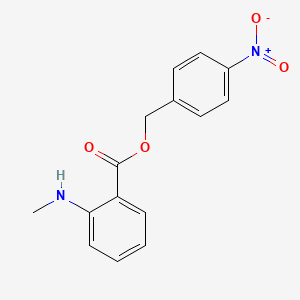

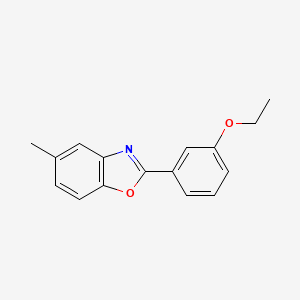
![3-amino-2-benzyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5696978.png)